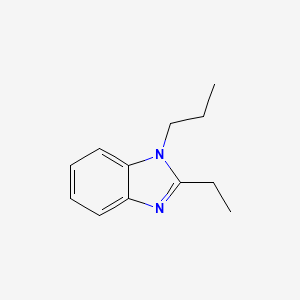![molecular formula C26H15Cl2F3N2O2 B2502879 4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 341965-00-2](/img/structure/B2502879.png)
4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its diverse functional groups and aromatic systems. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs, such as chlorophenyl rings, methoxy groups, and pyridine carbonitriles, are discussed. These related compounds provide insights into the potential behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from various substituted phenyl or pyridine precursors. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involves a Vilsmeier–Haack chlorination of a dihydropyridine precursor . Similarly, the synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is achieved through a reaction mechanism that is not detailed but likely involves the interaction of a pyrazole derivative with unsaturated carbonyl compounds . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of related compounds. For example, the crystal structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was determined, revealing the dihedral angles between the planes of the pyridine ring and the substituent rings . This information is crucial for understanding the three-dimensional conformation of the molecule, which affects its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of related compounds can be inferred from their functional groups and molecular structure. For instance, the presence of a carbonitrile group in the pyridine ring suggests potential reactivity towards nucleophiles or as a ligand in coordination chemistry . The chlorophenyl and methoxy groups may also participate in various substitution reactions, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. Spectroscopic methods such as IR, NMR, and UV-Vis are used to characterize these properties. For example, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at specific wavelengths, and solvent effects on emission spectra were investigated . These properties are indicative of the compound's behavior in different environments and can be used to predict the properties of the compound .
Wissenschaftliche Forschungsanwendungen
Wastewater Treatment
Research has shown that biological processes and granular activated carbon can effectively remove a variety of compounds, including those with chlorophenyl and methoxyphenoxy groups, from pesticide production wastewater. These methods can achieve up to 80-90% removal efficiency, potentially creating high-quality effluent (Goodwin et al., 2018).
Soil and Sediment Sorption
Studies on the sorption of phenoxy herbicides to soil, organic matter, and minerals have been conducted. The sorption process is influenced by soil parameters such as pH, organic carbon content, and iron oxides, highlighting the environmental fate of compounds with similar structures (Werner et al., 2012).
Optoelectronic Materials
Compounds containing quinazoline or pyrimidine fragments, similar in complexity to the compound , have been used in the creation of novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, and image sensors due to their favorable electronic and structural properties (Lipunova et al., 2018).
Environmental Contaminant Degradation
Advanced oxidation processes (AOPs) have been explored for the degradation of recalcitrant compounds, including those with chlorophenyl and methoxy groups, in wastewater. The efficiency of these processes varies, suggesting the potential for effective removal of similar compounds from industrial effluents (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15Cl2F3N2O2/c1-34-18-6-8-19(9-7-18)35-25-22(14-32)21(20-10-5-17(27)12-23(20)28)13-24(33-25)15-3-2-4-16(11-15)26(29,30)31/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDRVCVCLRVCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane](/img/structure/B2502796.png)
![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2502798.png)
![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2502800.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amino}acetamide](/img/structure/B2502802.png)
![N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2502803.png)

![N-(2,3-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2502806.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2502807.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2502808.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2502813.png)
![3-[(4-ethylpiperazino)sulfonyl]-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2502814.png)
